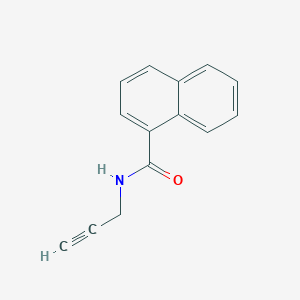

N-(Prop-2-yn-1-yl)naphthalene-1-carboxamide

CAS No.: 136552-20-0

Cat. No.: VC14603330

Molecular Formula: C14H11NO

Molecular Weight: 209.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 136552-20-0 |

|---|---|

| Molecular Formula | C14H11NO |

| Molecular Weight | 209.24 g/mol |

| IUPAC Name | N-prop-2-ynylnaphthalene-1-carboxamide |

| Standard InChI | InChI=1S/C14H11NO/c1-2-10-15-14(16)13-9-5-7-11-6-3-4-8-12(11)13/h1,3-9H,10H2,(H,15,16) |

| Standard InChI Key | TVIWFFSQFQBIIJ-UHFFFAOYSA-N |

| Canonical SMILES | C#CCNC(=O)C1=CC=CC2=CC=CC=C21 |

Introduction

Structural Features and Physicochemical Properties

Core Structure and Functional Groups

The compound consists of:

-

Naphthalene core: A fused bicyclic aromatic system providing π-π interactions and hydrophobicity.

-

Carboxamide group: A CONH₂ moiety enabling hydrogen bonding and enzymatic interactions.

-

Propargyl substituent: A terminal alkyne (C≡CH) facilitating click chemistry and covalent modifications.

Key Properties

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | C₁₄H₁₁NO | |

| Molecular Weight | 209.24 g/mol | |

| IUPAC Name | N-(prop-2-yn-1-yl)naphthalene-1-carboxamide | |

| SMILES | C#CCNC(=O)C1=CC=CC=C2C=CC=CC12 | |

| Solubility | Organic solvents (e.g., DCM, DMF) |

Computational Modeling Insights

Molecular docking studies (e.g., AutoDock Vina) suggest the naphthalene core interacts with hydrophobic pockets in enzymes, while the carboxamide and propargyl groups participate in hydrogen bonding and covalent modifications, respectively . The alkyne group’s geometry (C≡C bond length ~1.20 Å) and torsion angles influence its reactivity in cycloaddition reactions .

Synthesis and Preparation Methods

Standard Synthetic Route

The compound is synthesized via amide bond formation between naphthalene-1-carboxylic acid derivatives and propargylamine. Key steps include:

-

Activation of carboxylic acid: Conversion to acid chloride or mixed anhydride.

-

Coupling with propargylamine: Using catalysts like HOBt or EDC in polar aprotic solvents (e.g., DMF).

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient).

Typical Conditions

| Component | Details | Source |

|---|---|---|

| Reagents | Naphthalene-1-carboxylic acid chloride, propargylamine | |

| Catalysts | HOBt, EDC | |

| Solvent | DMF, DCM | |

| Temperature | 0–25°C to reflux | |

| Yield | Not reported (estimated 50–70%) |

Alternative Routes

Click Chemistry: The propargyl group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for post-synthetic modification. For example, reaction with azide-functionalized fluorophores creates labeled derivatives for imaging studies .

Biological Activity and Mechanisms

Apoptotic Induction

In related quinolinone derivatives, caspase-3/8/9 activation and cytochrome C release are observed, suggesting mitochondrial apoptosis pathways . The naphthalene core may mimic hydrophobic motifs in pro-apoptotic BH3 peptides, binding anti-apoptotic proteins like Mcl-1 .

Comparative Analysis with Analogous Compounds

Structural and Functional Contrasts

Reactivity and Selectivity

The naphthalene vs. benzene core influences hydrophobicity and electronic properties. Propargyl groups in both compounds enable click chemistry, but the carboxamide’s hydrogen-bonding capacity differs from benzamide’s.

Research Applications and Future Directions

Drug Design and Biochemical Probes

-

Targeted Therapies: Derivatization via CuAAC to create prodrugs or imaging agents .

-

Enzyme Inhibition: Screening against kinases or proteases using in vitro assays (e.g., MTT, caspase-3 activation) .

Materials Science

-

Polymer Chemistry: Incorporation into polyamides or polyacetylenes via alkyne polymerization .

-

Surface Functionalization: Anchoring onto gold nanoparticles for biosensor applications .

Challenges and Next Steps

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume